4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl

Descripción general

Descripción

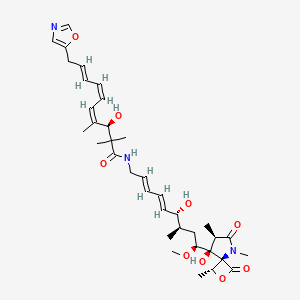

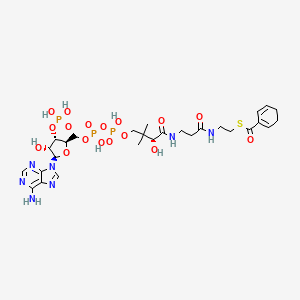

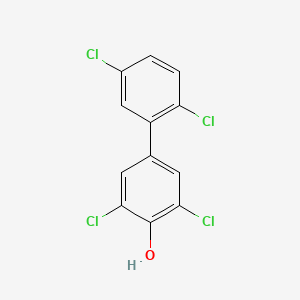

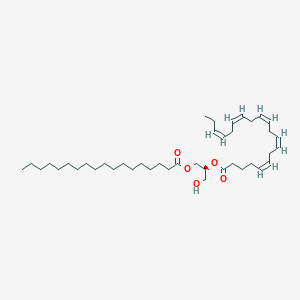

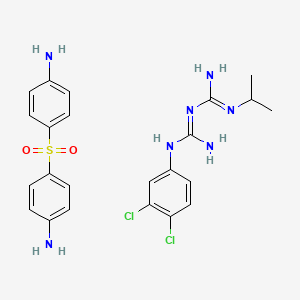

4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl is a member of the class of hydroxybiphenyls. It is biphenyl-4-ol substituted by chloro groups at positions 2’, 3, 5 and 5’ respectively . The molecular formula is C12H6Cl4O and it has an average mass of 307.98700 .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2’,3,5,5’-tetrachlorobiphenyl consists of a biphenyl-4-ol core substituted by chloro groups at positions 2’, 3, 5 and 5’ . The InChI string isInChI=1S/C12H6Cl4O/c13-7-1-2-9 (14)8 (5-7)6-3-10 (15)12 (17)11 (16)4-6/h1-5,17H and the SMILES string is Oc1c (Cl)cc (cc1Cl)-c1cc (Cl)ccc1Cl .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicology

- Metabolic Behavior and Hydroxylated Metabolites : Studies have shown that various animals, including rabbits and rats, metabolize tetrachlorobiphenyls, producing hydroxylated metabolites such as 4-hydroxy-2',3,5,5'-tetrachlorobiphenyl (Gardner et al., 1973).

- Reactions with Alkali : Research indicates different reactivity in the reactions of tetra- and pentachlorobiphenyls with alkali, leading to the formation of hydroxy derivatives (Gorbunova et al., 2020).

- Infrared Studies on Hydrogen-Bonding : Infrared spectral studies reveal that hydroxylated tetrachlorobiphenyls exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms (Chen, 1976).

Metabolism in Various Species

- Metabolism in Rats, Guinea Pigs, and Hamsters : Different species, including rats, guinea pigs, and hamsters, show variations in the metabolism of tetrachlorobiphenyl to hydroxy derivatives (Koga et al., 1998).

Environmental Impact and Phytoremediation

- Excretion and Tissue Retention in Mice : Studies on mice have shown the excretion and tissue retention patterns of hydroxylated metabolites of tetrachlorobiphenyl, contributing to understanding the environmental impact of these compounds (Wehler et al., 1989).

- Hydroxylated Metabolites in Poplar Plants : Research on whole poplar plants exposed to tetrachlorobiphenyl has identified hydroxylated metabolites, shedding light on the potential of phytoremediation in managing environmental contamination (Zhai et al., 2010).

Comparative Studies and Other Research

- Comparative Mutagenicity and Toxic Effects : The mutagenic and toxic properties of tetrachlorobiphenyl and its metabolites have been evaluated in different bioassay systems, providing insights into potential health risks (Hsia et al., 1978).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dichloro-4-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKCINSXSUTMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179261 | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245084-57-5 | |

| Record name | 4-Hydroxy-2′,3,5,5′-tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245084-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245084575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2',3,5,5'-tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2',3,5,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W641NH1HWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4'OH-CB72 impact neuronal cells at the molecular level?

A1: Research suggests that 4'OH-CB72 exposure can induce apoptosis (programmed cell death) in neurons. [] This effect was observed in neurons directly reprogrammed from fibroblasts of melon-headed whales (Peponocephala electra) exposed to the compound. Transcriptomic analysis of these neurons revealed altered gene expression patterns related to key cellular processes, including:

Q2: Why is studying 4'OH-CB72 in the context of whale health important?

A2: Whales, as apex predators, tend to accumulate high levels of environmental pollutants like PCBs and their metabolites, including 4'OH-CB72, within their bodies. [] This accumulation raises concerns about potential adverse health effects, particularly on the nervous system. Notably, exposure to these contaminants has been suggested as a potential factor contributing to abnormal behavior in whales, including mass stranding events. The study highlighted in this Q&A utilized a novel approach of directly reprogramming fibroblasts from stranded melon-headed whales into neurons, providing a valuable tool to investigate the neurotoxic effects of 4'OH-CB72 in this species. [] This research contributes significantly to our understanding of the risks posed by environmental pollutants to marine mammal health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)

![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)